molecular formula C12H10Br2N2O2 B15332867 Ethyl 3-amino-6,8-dibromoquinoline-2-carboxylate

Ethyl 3-amino-6,8-dibromoquinoline-2-carboxylate

Cat. No.: B15332867
M. Wt: 374.03 g/mol
InChI Key: LATHMEXKSXNOTE-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6,8-dibromoquinoline-2-carboxylate is a chemical compound with the molecular formula C12H10Br2N2O2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of two bromine atoms at positions 6 and 8 on the quinoline ring, an amino group at position 3, and an ethyl ester group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-6,8-dibromoquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of quinoline derivatives followed by esterification and amination reactions. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-6,8-dibromoquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Scientific Research Applications

Ethyl 3-amino-6,8-dibromoquinoline-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-6,8-dibromoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of cell death in cancer cells .

Comparison with Similar Compounds

Ethyl 3-amino-6,8-dibromoquinoline-2-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H10Br2N2O2

Molecular Weight

374.03 g/mol

IUPAC Name

ethyl 3-amino-6,8-dibromoquinoline-2-carboxylate

InChI

InChI=1S/C12H10Br2N2O2/c1-2-18-12(17)11-9(15)4-6-3-7(13)5-8(14)10(6)16-11/h3-5H,2,15H2,1H3

InChI Key

LATHMEXKSXNOTE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2C=C1N)Br)Br

Origin of Product

United States

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